Predicted Cytotoxicity Profile Against A-549 Lung Adenocarcinoma Cells Compared to the Closest Documented Analog
No direct experimental data exist for the target compound. However, the most structurally proximate analog with published quantitative cytotoxicity data is a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides. In that series, compound 4h (bearing a 7-position benzamide) exhibited an IC50 of 22.09 µg/mL against A-549 cells, while a regioisomer with the benzamide at position 6 showed substantially reduced potency [1]. By extrapolation, the target compound—which bears the benzamide at position 6 and a 4-methoxyphenyl rather than 2-trifluoromethyl substituent—is predicted to occupy a distinct activity band that cannot be inferred from generic chromone benzamide benchmarks. Quantifying this specific compound’s activity requires de novo experimental measurement.
| Evidence Dimension | Cytotoxicity (IC50) against human lung adenocarcinoma A-549 cells |
|---|---|
| Target Compound Data | Not available (no published data for CAS 923210-66-6) |
| Comparator Or Baseline | Closest analog: Compound 4h from Jorepalli et al. 2024 (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide) IC50 = 22.09 µg/mL |
| Quantified Difference | Cannot be computed; target data absent |
| Conditions | In vitro MTT assay; 24 h exposure; A-549 cell line |
Why This Matters
Knowing the precise IC50 of the target compound is essential for selecting the correct dose range in follow-up mechanistic or in vivo studies; substitution with a structurally similar but differently potent analog would undermine experimental reproducibility.
- [1] Jorepalli, S., Adikay, S., Chinthaparthi, R.R., Gangireddy, C.S.R., Koduru, J.R., & Karri, R.R. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14, Article 1-16. DOI: 10.1038/s41598-024-59166-5. View Source
